(2-Cyclopropyloxolan-2-yl)methanol
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Overview
Description
(2-Cyclopropyloxolan-2-yl)methanol is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, (2-cyclopropyltetrahydrofuran-2-yl)methanol . This compound is characterized by a cyclopropyl group attached to an oxolane ring, which is further connected to a methanol group. It is a liquid at room temperature and has various applications in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyloxolan-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylcarbinol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
(2-Cyclopropyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (2-Cyclopropyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropyloxolan-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Cyclopropyloxolan-2-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
(2-Cyclopropyloxolan-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
Uniqueness
(2-Cyclopropyloxolan-2-yl)methanol is unique due to its specific combination of a cyclopropyl group and an oxolane ring attached to a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its reactivity and potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
(2-cyclopropyloxolan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGLDZBKTPBAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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